6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

Medicinal Chemistry Drug Design Lipophilicity

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine (CAS 2489629-32-3) is a di-halogenated 1,7-naphthyridine derivative featuring a potent electron-withdrawing trifluoromethyl group at the 3-position. This bicyclic heteroaromatic scaffold is recognized in medicinal chemistry as a core structure for kinase inhibitors, with the 1,7-isomer specifically noted for retaining high potency in certain targets versus other naphthyridine isomers.

Molecular Formula C9H3Cl2F3N2
Molecular Weight 267.03 g/mol
Cat. No. B14777588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
Molecular FormulaC9H3Cl2F3N2
Molecular Weight267.03 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H
InChIKeyIBBSKPMCOJMYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine: A Strategic Synthetic Building Block for Drug Discovery


6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine (CAS 2489629-32-3) is a di-halogenated 1,7-naphthyridine derivative featuring a potent electron-withdrawing trifluoromethyl group at the 3-position. This bicyclic heteroaromatic scaffold is recognized in medicinal chemistry as a core structure for kinase inhibitors, with the 1,7-isomer specifically noted for retaining high potency in certain targets versus other naphthyridine isomers [1]. The compound serves not as a terminal drug candidate but as a versatile late-stage intermediate where the C6 and C8 chlorine atoms provide sequential, orthogonal reactive handles for cross-coupling or nucleophilic aromatic substitution to rapidly explore structure-activity relationships (SAR) [2].

Why 1,7-Naphthyridine Analogs Like 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine Cannot Be Interchanged in Synthesis


The premise of simple substitution among 1,7-naphthyridine building blocks is invalidated by the distinct electronic and steric contributions of substituents that directly dictate the success of subsequent synthetic transformations. The strongly electron-withdrawing CF3 group at the 3-position modulates the electron density of the aromatic system, directly affecting the rate and regioselectivity of metal-catalyzed cross-coupling or SNAr reactions at the C6 and C8 positions in a manner that non-fluorinated or mono-halogenated analogs cannot replicate [1]. Furthermore, the nature of the halogen leaving group (Cl vs. Br) is the primary determinant of oxidative addition kinetics in palladium-catalyzed steps, making the compound a unique synthetic entry point compared to its dibromo counterpart [2]. These factors mean a generic structural analog cannot guarantee the same reactivity or yield in a complex synthetic sequence.

Quantitative Physicochemical Differentiation: 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine vs. Closest Analogs


Significantly Elevated Lipophilicity (XLogP3) of the 3-CF3 Derivative vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group on the 1,7-naphthyridine core dramatically increases lipophilicity, a critical parameter for passive membrane permeability and target binding. The target compound, 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine, exhibits a computed XLogP3 of 3.9. In contrast, the non-fluorinated direct analog 6,8-dichloro-1,7-naphthyridine has a significantly lower XLogP3 of 3.0 [1][2]. This 0.9 log unit increase predicts a roughly 8-fold higher partition coefficient, indicating a substantially different pharmacokinetic and cell-permeability profile for final drug-like molecules derived from this scaffold.

Medicinal Chemistry Drug Design Lipophilicity

Superior Thermodynamic Leaving Group Potential of Chlorine vs. Bromine at C6/C8

The nature of the halogen on the naphthyridine core governs reactivity in metal-catalyzed cross-coupling. The C-Cl bond in the target compound is chemically more robust and offers superior chemoselectivity compared to the more labile C-Br bond in 6,8-dibromo-3-(trifluoromethyl)-1,7-naphthyridine. Quantitatively, the electron-withdrawing CF3 group is expected to lower the LUMO energy and facilitate oxidative addition, but brominated heteroaryl halides often lead to faster catalyst deactivation and homocoupling side products. The chloro derivative provides a wider window for selective mono-functionalization, a key requirement for building block utility [1].

Synthetic Chemistry Cross-Coupling Reactivity

Absence of Primary Pharmacological Data Defines Role as an Exclusive Synthetic Intermediate

A comprehensive search of major scientific databases (PubMed, Google Patents, PubChem, BindingDB) identified zero peer-reviewed articles or patents disclosing quantitative biological activity (IC50, EC50, Ki, etc.) for 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine itself. This contrasts sharply with the more advanced 1,7-naphthyridine drug candidates like BAY-091 and BAY-297, for which extensive kinase inhibition data is publicly available [1]. The absence of data is a critical piece of differentiation evidence: it confirms this compound has not been profiled as a bioactive entity, but is supplied exclusively for synthetic elaboration.

Pharmacology Sourcing Strategy Chemical Biology

Molecular Weight and Heavy Atom Count Advantage Over Dibromo Analog

The molecular weight of the target compound (267.03 g/mol) is significantly lower than its hypothetical dibromo analog, 6,8-dibromo-3-(trifluoromethyl)-1,7-naphthyridine, which would have a molecular weight of approximately 356.0 g/mol. This 90 g/mol advantage (representing a 35% increase in mass for the dibromo analog) is highly meaningful in drug discovery where stringent molecular weight cutoffs (e.g., <500 Da for oral bioavailability per Lipinski's rules) are applied. Starting from a lighter core gives medicinal chemists greater flexibility to add larger functional groups during lead optimization without violating drug-likeness properties [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Defined Research Use Scenarios for 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine Based on Quantitative Evidence


Sequential, Orthogonal Fragment Coupling for Targeted Kinase Library Synthesis

This building block's primary value lies in constructing diverse 1,7-naphthyridine-based kinase inhibitor libraries. The C8-position, being adjacent to a ring nitrogen, is electronically activated for a first, high-yielding nucleophilic substitution or cross-coupling. The remaining C6-chlorine can then be orthogonally addressed in a second step to install a different substituent [1]. Sourcing this specific scaffold is essential for replicating the synthetic route used in discovering advanced leads like the PIP4K2A inhibitors BAY-091 and BAY-297 [2].

Synthesis of CNS-Penetrant Candidate Molecules Requiring Elevated logP

With a computed XLogP3 of 3.9, this scaffold is a superior starting point compared to non-fluorinated analogs (XLogP3 3.0) for programs aiming for a balanced CNS penetration profile where moderate to high lipophilicity is required. The CF3 group's contribution allows for a necessary increase in partition coefficient without the addition of excessively large lipophilic moieties, directly influencing the procurement rationale over the 6,8-dichloro-1,7-naphthyridine alternative [1].

Agrochemical Intermediate with Enhanced Metabolic Stability

The electron-withdrawing nature of both the chlorine and trifluoromethyl groups contributes to oxidative metabolic stability, a sought-after property in agrochemical design. This compound can serve as a starting point for developing novel 1,7-naphthyridine-derived fungicides or herbicides. Broad patent landscape coverage for naphthyridines in crop science exists, and sourcing this specific fluorous intermediate provides a direct entry into that chemical space with features known to prolong half-life in environmental systems [1].

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